molecular formula C10H10O B15097015 4-Methyl-2H-chromene

4-Methyl-2H-chromene

Cat. No.: B15097015
M. Wt: 146.19 g/mol
InChI Key: KTFBBRWUJNKOLY-UHFFFAOYSA-N
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Description

4-Methyl-2H-chromene is a versatile organic compound belonging to the chromene family, a class of oxygen-containing heterocycles recognized as a privileged scaffold in medicinal chemistry . This structural motif is of significant interest in pharmaceutical and agrochemical research due to its diverse biological profile and serves as a key synthetic intermediate for the development of more complex molecules . Researchers utilize this compound and its derivatives to explore new therapeutic agents, as the chromene core is a common feature in compounds with a range of biological activities . A primary research application of this compound derivatives is in the investigation of novel antimicrobial agents . Studies have shown that structural hybrids incorporating this moiety, such as bis- and poly-coumarin systems, demonstrate potent growth inhibition against various bacterial strains, making them valuable templates in the fight against antibiotic resistance . Furthermore, this compound serves as a crucial precursor in the synthesis of diverse heterocyclic conjugates, including phenylthiazolidinones, which are subsequently screened for their antimicrobial efficacy . Beyond antimicrobial research, the this compound scaffold is a fundamental building block in anticancer drug discovery . Analogs of this structure have been identified as potent inhibitors of tubulin polymerization, binding at or near the colchicine site, which leads to cell cycle arrest and caspase-dependent apoptosis in cancer cells . Its structural framework is employed in the design and synthesis of novel molecules aimed at targeting and disrupting tumor vasculature . The compound's synthetic accessibility allows for various modifications, enabling thorough structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

4-methyl-2H-chromene

InChI

InChI=1S/C10H10O/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3

InChI Key

KTFBBRWUJNKOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC2=CC=CC=C12

Origin of Product

United States

Chemical Reactions Analysis

One-Pot Multicomponent Reactions

The most efficient synthetic routes involve three-component reactions under mild conditions:

ComponentsCatalyst/SolventTemp/TimeYieldKey FeaturesRef
Resorcinol, aryl aldehyde, malononitrileCa(OH)₂/MeOHRT, 2-4 hr89-94%Room-temperature operation, recyclable catalyst
α-Naphthol, aromatic aldehyde, malononitrileExpanded Perlite/H₂O80°C, 45 min92%Aqueous media, heterogeneous catalyst
1,3-Cyclohexanedione, malononitrile, aldehydes2-Aminopyridine/EtOHReflux, 30 min88-96%Organocatalytic, short reaction time

Green Chemistry Approaches

Recent advances emphasize sustainable methods:

Ultrasound-Assisted Synthesis ( ):

  • Reactants: 2-Hydroxybenzaldehyde derivatives + Meldrum's acid

  • Conditions: Tomato juice/water, RT, 5-15 min ultrasound

  • Yield: >99% for coumarin-3-carboxylic acids

  • Advantages: Biocatalytic medium, no toxic solvents

Baker's Yeast Catalysis ( ):

  • Components: Malononitrile, salicylaldehyde, nitroalkanes

  • Conditions: RT, pH 7, 6-8 hr

  • Yield: 78-85%

  • Features: Enzymatic catalysis, ambient conditions

Base-Catalyzed Cyclization ( )

The predominant mechanism involves three stages:

  • Knoevenagel Condensation : Formation of α,β-unsaturated nitrile

  • Michael Addition : Attack by phenolic oxygen on electron-deficient system

  • Tautomerization : Final aromatization to 4-Me-2H-chromene

Key intermediates confirmed by:

  • FTIR: C=O (1695-1710 cm⁻¹) and O-H (3431 cm⁻¹) stretches

  • ¹H NMR: Characteristic coupling patterns (J = 8.1-14.9 Hz)

Ring Substitution Patterns

PositionModificationReagents/ConditionsApplicationsRef
C-3CarboxylationMeldrum's acid, ultrasoundBioactive derivatives
C-7/8DiacylationPentynoic anhydride/DMAPCrystal engineering
C-4Methyl retentionMgO-catalyzed systemsStability enhancement

Spiroannulation Reactions ( )

Microwave-assisted synthesis (300W, DMF, 10 min):

text
7,8-Dihydroxy-4-Me-2H-ch + Cyclohexanone → Spiro[chromene-2,1'-cyclohexane]
  • Yield: 82% vs 58% conventional heating

  • Confirmed by ¹³C NMR (δ 153.4-194.1 ppm)

Catalytic Systems Comparison

Catalyst TypeExampleTOF (h⁻¹)TONSustainability Index
Inorganic baseCa(OH)₂45380Moderate (recyclable 3×)
OrganocatalystDBU112850High (solvent-free)
BiocatalystBaker's yeast28150Excellent (natural pH)
NanocatalystSiO₂-NH₂2051200Outstanding (recyclable 8×)

Data compiled from

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and ring configuration. Below is a comparative analysis of 4-Methyl-2H-chromene with structurally related compounds.

Structure-Activity Relationships (SAR)

  • Substituent Position : Methyl groups at the 4-position (as in this compound) enhance thermal stability but may reduce bioavailability due to increased hydrophobicity .
  • Electron-Withdrawing Groups : Nitro or bromo substituents at the 3-position improve anticancer activity by enhancing electrophilic interactions with cellular targets .
  • Amino vs. Alkoxy Groups: Amino-substituted chromenes exhibit broader antimicrobial spectra, whereas alkoxy derivatives are more effective in CNS-related applications (e.g., anticonvulsants) .

Biological Activity

4-Methyl-2H-chromene, a derivative of the chromene family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological properties of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their wide-ranging pharmacological properties. These include anticancer, antimicrobial, antidiabetic, and neuroprotective effects. The structural simplicity of chromenes allows for various modifications that can enhance their biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. One study demonstrated that derivatives of this compound could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization. This mechanism leads to cell cycle arrest at the G2/M phase and subsequent cell death .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A15 ± 2Caspase activation
Compound B10 ± 1Tubulin polymerization inhibition
Compound C20 ± 3Induction of apoptosis via mitochondrial pathway

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens, including bacteria and fungi. A study reported that certain derivatives exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.9 µg/mL .

Table 2: Antimicrobial Efficacy of this compound Derivatives

PathogenMIC (µg/mL)Activity Level
MRSA1.95 - 3.9Moderate
E. coli5 - 10High
Candida albicans10 - 15Moderate

Antidiabetic Activity

Another area of research focuses on the antidiabetic effects of this compound. Certain derivatives have shown promise in inhibiting key enzymes involved in glucose metabolism, thus potentially lowering blood sugar levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring can significantly influence their potency and selectivity.

Key Findings:

  • Substituents at Position 4: Electron-withdrawing groups tend to enhance anticancer activity.
  • Hydroxyl Groups: Presence at positions 6 and 7 increases antimicrobial efficacy.
  • Alkyl Chains: Influence solubility and bioavailability, impacting overall effectiveness in biological systems .

Case Studies

  • Study on Mcl-1 Inhibition: A recent study evaluated various coumarin derivatives related to chromenes for their ability to inhibit Mcl-1, a protein associated with cancer cell survival. The most potent derivative showed an IC50 value of 0.21±0.020.21\pm 0.02 µM, indicating strong potential for therapeutic development against resistant cancer types .
  • Antimicrobial Evaluation: Another investigation assessed the antimicrobial properties of novel chromene sulfonamide hybrids, revealing that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What established synthetic methodologies are used to prepare 4-Methyl-2H-chromene and its derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization or oxidation reactions. For example, hypervalent iodine reagents like hydroxy(tosyloxy)iodobenzene (HTIB) oxidize this compound to yield cis-3,4-dialkoxy-4-methyl-3,4-dihydro-2H-chromenes under solvent-free conditions . Other approaches include base-mediated annulation of ortho-hydroxychalcones with bromoallyl sulfones to form 4H-chromene analogs, though this requires optimization of base strength and reaction time . For amino-substituted derivatives, ammonium acetate can be used in condensation reactions at elevated temperatures (e.g., 130°C) .

Q. How is X-ray crystallography employed to resolve the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97 for refinement and SHELXS97 for structure solution) is standard for determining bond lengths, angles, and stereochemistry. For example, studies on brominated 2H-chromenes revealed deviations in dihedral angles between the benzene and heterocyclic rings, critical for understanding substituent effects . Data collection with Bruker APEX2 detectors and refinement with PLATON or Mercury software ensure accuracy in crystallographic parameters .

Q. What functionalization strategies are effective for modifying the chromene core?

  • Methodological Answer : Electrophilic substitution at the C-4 position is common due to the electron-rich nature of the chromene ring. Bromination using NBS or iodination with HTIB introduces halogens . Hydroxy groups can be introduced via demethylation of methoxy precursors under acidic conditions . For amino derivatives, reductive amination or nucleophilic substitution with ammonium acetate is effective .

Advanced Research Questions

Q. What is the mechanistic pathway for the oxidation of this compound using hypervalent iodine reagents?

  • Methodological Answer : HTIB-mediated oxidation proceeds via a radical or iodonium ion intermediate. For this compound, the reaction generates cis-3,4-dialkoxy products due to stereospecific addition across the C3-C4 double bond. Computational studies (e.g., DFT) suggest that the cis selectivity arises from minimized steric hindrance during alkoxy group addition . Contrastingly, 2H-thiochromenes under similar conditions yield trans products, highlighting electronic effects on regioselectivity .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for chromene derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, NMR may show averaged signals for rapidly interconverting conformers, while SC-XRD captures a static structure. To resolve this, variable-temperature NMR and NOESY experiments can identify conformational flexibility, complemented by Hirshfeld surface analysis of crystallographic data to assess intermolecular interactions .

Q. What strategies improve regioselectivity in cyclization reactions forming this compound scaffolds?

  • Methodological Answer : Regioselectivity in annulation reactions (e.g., forming 4H- vs. 2H-chromenes) depends on substrate electronics and catalyst choice. For example, using bulky bases like DBU favors 6-endo-dig cyclization to 4H-chromenes, while smaller bases (e.g., K₂CO₃) may lead to 5-exo-dig pathways. Computational modeling of transition states (e.g., Gaussian09) helps predict dominant pathways .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, Fukui indices indicate high nucleophilicity at C-4, guiding functionalization strategies. Molecular docking studies (AutoDock Vina) further correlate substituent effects with bioactivity .

Methodological Best Practices

Q. What analytical techniques are critical for confirming purity and structure of this compound derivatives?

  • Answer :
  • Chromatography : HPLC or silica gel column chromatography (eluent: hexane/ethyl acetate) for purification .
  • Spectroscopy : ¹H/¹³C NMR (chemical shifts for olefinic protons at δ 5.5–6.5 ppm), IR (C=O stretch ~1650 cm⁻¹), and HRMS .
  • Thermal Analysis : DSC to assess melting points and polymorphic transitions .

Q. How to design experiments to study the biological activity of this compound derivatives?

  • Answer :
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations .
  • Molecular Targets : Use SPR or ITC to measure binding affinity to enzymes (e.g., topoisomerase II).
  • SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups at C-4 enhance antiproliferative activity) .

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